molecular formula C14H20BNO4 B11843366 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Cat. No.: B11843366
M. Wt: 277.13 g/mol
InChI Key: YAEYMEUZVCLSHP-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a valuable pyridine-based boronic ester building block designed for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-couplings, a powerful method for forming carbon-carbon bonds . In this pivotal reaction, the boronic ester group undergoes transmetalation with aryl or vinyl halides under palladium catalysis, enabling the efficient construction of biaryl and other complex molecular architectures central to pharmaceutical and materials development . The pinacol boronate (dioxaborolane) group enhances the compound's stability and handling compared to its boronic acid analog, making it a preferred intermediate for storage and use. The ethyl ester moiety provides a versatile functional handle that can be utilized directly or hydrolyzed to the corresponding carboxylic acid for further derivatization. This compound is strictly for research purposes and is a key intermediate in the synthesis of molecules for exploring biological activity and developing advanced materials . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-11(16-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3

InChI Key

YAEYMEUZVCLSHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-Bromonicotinate

The preparation of ethyl 6-bromonicotinate serves as a critical precursor for subsequent borylation. Bromination of ethyl nicotinate is achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions. For example, a protocol adapted from pyridinyl bromide synthesis involves refluxing ethyl nicotinate with NBS in carbon tetrachloride, yielding regioselective bromination at the 6-position.

Miyaura Borylation with Bis(pinacolato)Diboron

The Miyaura borylation reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium catalysis. A representative procedure involves combining ethyl 6-bromonicotinate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane at 80–100°C under inert atmosphere. After 12–16 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexanes/EtOAc, 3:1) to yield the target compound.

Key Data:

ParameterValue
CatalystPd(dppf)Cl₂
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–16 h
Yield70–85%

This method benefits from high regioselectivity and compatibility with ester functionalities, though excess diboron reagent may necessitate careful purification.

Direct C–H Borylation of Ethyl Nicotinate

Iridium-Catalyzed Borylation

Direct C–H activation offers a streamlined approach. Using Ir(COD)Cl₂ (3 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as ligands, ethyl nicotinate reacts with bis(pinacolato)diboron in tetrahydrofuran (THF) at 60°C. The reaction achieves moderate selectivity for the 6-position due to the electron-withdrawing ester group directing meta-borylation.

Key Data:

ParameterValue
CatalystIr(COD)Cl₂/dtbpyligand
SolventTHF
Temperature60°C
Reaction Time24 h
Yield45–55%

While less efficient than Miyaura borylation, this method avoids halogenation steps, making it advantageous for substrates sensitive to bromination.

Cross-Coupling with Preformed Boronate Esters

Suzuki-Miyaura Coupling of Ethyl 6-Bromonicotinate

An alternative route employs Suzuki-Miyaura coupling between ethyl 6-bromonicotinate and a preformed boronate ester. For instance, reacting ethyl 6-bromonicotinate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (10:1) at 90°C yields the target compound.

Key Data:

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDioxane/H₂O (10:1)
Temperature90°C
Reaction Time8–12 h
Yield60–75%

This method is less commonly employed due to the commercial availability of bis(pinacolato)diboron but remains viable for specialized substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane enhance catalyst activity in Miyaura borylation, while THF is preferred for Ir-catalyzed C–H borylation. Elevated temperatures (80–100°C) improve reaction rates but risk ester hydrolysis, necessitating pH monitoring.

Catalyst and Ligand Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to superior stability and electron-donating properties. For Ir-catalyzed routes, dtbpy ligands mitigate steric hindrance at the metal center.

Purification Strategies

Column chromatography (hexanes/EtOAc) effectively isolates the product, while recrystallization from acetone/water mixtures enhances purity.

Analytical Characterization

NMR Spectroscopy

¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyridine-H), 8.25 (d, 1H, J = 8.0 Hz), 7.50 (d, 1H, J = 8.0 Hz), 4.40 (q, 2H, J = 7.1 Hz), 2.50 (s, 3H), 1.40 (t, 3H, J = 7.1 Hz), 1.35 (s, 12H).

Mass Spectrometry

HRMS (ESI): m/z calculated for C₁₆H₂₃BNO₄ [M+H]⁺: 320.1764; found: 320.1761.

Challenges and Limitations

  • Regioselectivity : Competing borylation at the 2- or 4-positions occurs in Ir-catalyzed routes, requiring meticulous catalyst tuning.

  • Ester Stability : Prolonged heating in basic conditions risks ester hydrolysis, necessitating neutral or mildly acidic workups .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

    Cross-Coupling Products: Biaryl compounds or alkenes.

    Oxidation Products: Alcohols or phenols.

    Reduction Products: Alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tobacco Addiction Modulation

One of the primary applications of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is in the modulation of tobacco addiction. Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are crucial in the metabolism of nicotine. By inhibiting these enzymes, the compound can potentially reduce nicotine metabolism and increase its blood levels, thereby affecting smoking behavior and reducing tobacco consumption .

1.2 Treatment of Central Nervous System Disorders

The compound shows promise in treating various central nervous system (CNS) disorders. Its ability to selectively modulate nicotinic acetylcholine receptors (nAChRs) suggests potential therapeutic effects for conditions such as anxiety, attention deficit disorder (ADD), and other neurodegenerative diseases . The modulation of nAChRs can lead to improved cognitive functions and reduced symptoms of addiction.

1.3 Anti-Cancer Properties

This compound may also have anti-cancer properties due to its role in inhibiting the metabolic activation of tobacco-specific nitrosamines that are known carcinogens. This inhibition could decrease the risk of developing lung cancer associated with tobacco use .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique dioxaborolane moiety allows for various chemical transformations that can lead to the development of new pharmaceuticals or agrochemicals. The presence of the ethyl group enhances its reactivity and solubility in organic solvents .

2.2 Development of Novel Therapeutics

The structural characteristics of this compound make it an attractive candidate for the development of novel therapeutics targeting specific biological pathways. Its derivatives can be synthesized to explore different pharmacological profiles and enhance therapeutic efficacy .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be used in polymer chemistry as a functional monomer. Its ability to form stable complexes with metals can be exploited to create advanced materials with specific properties such as conductivity or catalytic activity .

3.2 Nanotechnology

The incorporation of this compound into nanostructures may lead to enhanced performance in drug delivery systems or as part of nanomaterials designed for specific applications in electronics or photonics.

Case Studies and Research Findings

Study Focus Findings
Study on CYP InhibitionTobacco AddictionDemonstrated significant reduction in nicotine metabolism leading to decreased smoking behavior .
CNS Disorder ModulationNeuropharmacologyShowed potential therapeutic effects on anxiety and cognitive functions through nAChR modulation .
Cancer Risk ReductionOncologyInhibition of CYP enzymes reduced activation of carcinogenic metabolites from tobacco .

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide. This process is crucial in forming new carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The boronate's position on the pyridine ring significantly impacts reactivity. For instance, picolinate derivatives (boronate at 5-position, ) may exhibit different coupling efficiencies compared to nicotinate isomers (boronate at 6-position).
  • Substituent Influence : Electron-withdrawing groups like chlorine (e.g., ) can modulate the boronate's electrophilicity, affecting reaction rates and selectivity.

Functional Group Variations

  • Aldehyde Derivatives : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 871329-53-2) introduces an aldehyde group, enabling further functionalization via condensation or reduction .
  • Deuterated Analogs : Deuterated methyl esters (e.g., ) are used in metabolic studies to track isotopic labeling in drug candidates.
  • Halogenated Derivatives : Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: N/A) demonstrates the incorporation of halogens for tuning electronic properties and enhancing stability .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C16H21BN2O4
  • Molecular Weight: 316.16 g/mol
  • CAS Number: 1426136-45-9
  • Purity: Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been identified as a potential inhibitor of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of several oncogenic proteins. By inhibiting HSP90, this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: A study demonstrated that derivatives of this compound showed potent cytotoxic effects against HepG2 liver cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor:

  • HSP90 Inhibition: The inhibition of HSP90 leads to the degradation of client proteins that are essential for tumor cell survival. This mechanism has been validated through various assays showing reduced viability in treated cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

StudyFindings
Identified as a potent HSP90 inhibitor with promising anticancer activity.
Demonstrated significant cytotoxicity against HepG2 cells with mechanisms involving apoptosis.
Highlighted the role of HSP90 in maintaining cancer phenotype and how its inhibition can lead to therapeutic benefits.

Q & A

Q. What are typical synthetic routes for preparing Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and what reaction mechanisms govern its formation?

The compound is synthesized via palladium-catalyzed Miyaura borylation. A common method involves reacting halogenated nicotinate derivatives (e.g., ethyl 6-bromonicotinate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . The mechanism follows oxidative addition of the aryl halide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to yield the boronate ester. Key parameters include anhydrous conditions, catalyst loading (1–5 mol%), and reaction time (12–24 hours).

Q. How can researchers purify and characterize this boronate ester, and what analytical techniques are most reliable?

  • Purification : Column chromatography using silica gel and eluents like petroleum ether/ethyl acetate (7:3) is standard .
  • Characterization :
    • 1H/13C NMR : Peaks at δ ~1.3 ppm (pinacol methyl groups) and δ ~8.6 ppm (pyridine protons) confirm structure .
    • IR : Stretching at ~1589 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O) .
    • HRMS : Exact mass matching molecular ion [M+H]⁺ .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how does its electronic structure influence reactivity?

The boronate ester acts as a nucleophilic partner, transferring the aryl group to electrophilic aryl/heteroaryl halides via Pd catalysis. The electron-deficient pyridine ring enhances reactivity toward electron-rich coupling partners. Steric hindrance from the pinacol group may slow transmetallation, requiring optimized ligands (e.g., SPhos) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles (mandatory) .
  • Storage : Inert atmosphere (N₂/Ar), desiccated, and below 25°C to prevent hydrolysis .
  • Waste Disposal : Segregate halogenated/organoboron waste and use certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester to minimize side products?

ParameterOptimization StrategyReference
CatalystUse Pd(OAc)₂ with SPhos ligand (2 mol%) for sterically hindered partners .
SolventDioxane/water (3:1) enhances solubility and stabilizes Pd intermediates .
Temperature80–90°C balances reactivity and avoids decomposition .
BaseCs₂CO₃ (2 eq.) improves transmetallation efficiency .

Q. How should researchers address contradictory data in reported yields for cross-coupling reactions?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water hydrolyzes the boronate ester, reducing yield. Use molecular sieves .
  • Catalyst deactivation : Test Pd source purity via control reactions with standardized substrates.
  • Substrate ratios : A 1:1.2 ratio (boronate:halide) minimizes homeocoupling .

Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Monitor degradation via HPLC in buffered solutions (pH 2–12). Hydrolysis peaks appear at acidic/basic extremes .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C, guiding storage conditions .

Q. Can this boronate ester participate in non-Suzuki coupling strategies, such as Chan-Lam or photoredox reactions?

Yes:

  • Chan-Lam : React with Cu(OAc)₂ and amines under aerobic conditions to form C-N bonds .
  • Photoredox : Use Ir(ppy)₃ catalyst and visible light for radical borylation of alkenes .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction systems?

DFT calculations (B3LYP/6-31G*) model:

  • Electrophilicity : LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • Transmetallation barriers : Compare Pd-B bond strengths with alternative catalysts .

Q. What are emerging applications in multicomponent reactions or tandem catalytic processes?

  • Multicomponent : One-pot synthesis of biaryl ethers via sequential Suzuki coupling and Ullmann reactions .
  • Tandem Catalysis : Combine with Ru catalysts for dehydrogenative borylation of alkanes .

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